(Z)-11-Hexadecenyl acetate
Overview
Description
(Z)-11-Hexadecenyl acetate: is an organic compound belonging to the class of alkenyl acetates. It is characterized by a long hydrocarbon chain with a double bond at the 11th position in the Z-configuration and an acetate functional group at the terminal end. This compound is commonly found in nature as a component of pheromones in various insect species, playing a crucial role in communication and mating behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing (Z)-11-Hexadecenyl acetate involves the Wittig reaction. This reaction typically starts with the preparation of a phosphonium salt, which is then reacted with an aldehyde to form the desired alkenyl acetate.
Hydroboration-Oxidation: Another method involves the hydroboration of a terminal alkyne followed by oxidation to yield the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound often involves large-scale Wittig reactions due to their high yield and selectivity. The process is optimized to ensure the Z-configuration of the double bond, which is crucial for the compound’s biological activity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-11-Hexadecenyl acetate can undergo oxidation reactions to form corresponding epoxides or diols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Ammonia, amines, and thiols.
Major Products Formed:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Amides and thioesters: from substitution reactions.
Scientific Research Applications
Chemistry:
Pheromone Synthesis: (Z)-11-Hexadecenyl acetate is widely used in the synthesis of insect pheromones for research on insect behavior and pest control.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Insect Behavior Studies: The compound is used to study the mating and communication behaviors of various insect species.
Medicine:
Drug Development: Research is ongoing to explore the potential of this compound derivatives in drug development, particularly in targeting specific receptors and pathways.
Industry:
Mechanism of Action
Molecular Targets and Pathways: (Z)-11-Hexadecenyl acetate exerts its effects primarily through interaction with olfactory receptors in insects. The compound binds to specific receptors on the antennae of insects, triggering a cascade of neural signals that lead to behavioral responses such as attraction or mating . The molecular pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction mechanisms .
Comparison with Similar Compounds
(Z,Z)-11,13-Hexadecadienyl acetate: This compound has two double bonds in the Z-configuration and is also used as a pheromone component in insects.
(Z,E)-11,13,15-Hexadecatrienyl acetate: This compound has three double bonds with mixed configurations and is another pheromone component.
Uniqueness:
Properties
IUPAC Name |
hexadec-11-enyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXLQSCEOHKTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCOC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34010-21-4 | |
Record name | (Z)-hexadec-11-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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